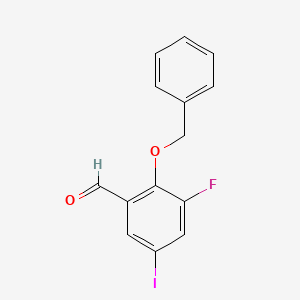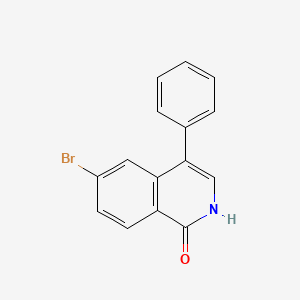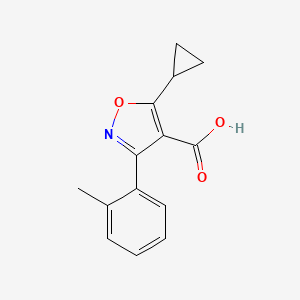![molecular formula C75H131NP2Si4 B14768987 iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
iPrN[P(C6H4-p-Si(nBu)3)2]2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound iPrN[P(C6H4-p-Si(nBu)3)2]2 is a bis(phosphine) ligand where the aryl groups are substituted with bulky tributylsilyl groups. This compound is known for its application in catalysis, particularly in the field of ethylene tetramerization, which is a process used to produce 1-octene, a valuable comonomer in the production of polyolefins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iPrN[P(C6H4-p-Si(nBu)3)2]2 involves several steps:
Preparation of 1-bromo-4-lithiobenzene: 1,4-Dibromobenzene is treated with n-butyllithium in tetrahydrofuran at -78°C to generate 1-bromo-4-lithiobenzene.
Formation of 1-bromo-4-(tributylsilyl)benzene: The 1-bromo-4-lithiobenzene is then reacted with tributylsilyl chloride to obtain 1-bromo-4-(tributylsilyl)benzene.
Coupling with diphosphine: The resulting compound is coupled with diphosphine to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis is scaled up to a 10-gram scale, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness. The use of inexpensive reagents like triisobutylaluminum instead of modified methylaluminoxane helps in reducing the overall production cost .
Análisis De Reacciones Químicas
Types of Reactions
iPrN[P(C6H4-p-Si(nBu)3)2]2 undergoes various types of reactions, including:
Coordination with metal centers: This compound forms complexes with metals like chromium, which are used in catalytic processes.
Substitution reactions: The bulky tributylsilyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Triisobutylaluminum: Used as a co-catalyst in the formation of chromium complexes.
Chromium chloride: Reacts with this compound to form active catalytic species.
Major Products
Aplicaciones Científicas De Investigación
iPrN[P(C6H4-p-Si(nBu)3)2]2 has several applications in scientific research:
Mecanismo De Acción
The mechanism by which iPrN[P(C6H4-p-Si(nBu)3)2]2 exerts its effects involves:
Coordination with metal centers: The compound coordinates with chromium centers to form active catalytic species.
Prevention of inactive species formation: The bulky tributylsilyl groups prevent the formation of inactive species, ensuring high catalytic activity.
Catalytic cycle: The catalytic cycle involves the formation and breaking of bonds between ethylene molecules, leading to the selective production of 1-octene.
Comparación Con Compuestos Similares
Similar Compounds
- iPrN[P(C6H4-p-Si(1-hexyl)3)2]2
- iPrN[P(C6H4-p-Si(1-octyl)3)2]2
- iPrN[P(C6H4-p-Si(2-ethylhexyl)3)2]2
- iPrN[P(C6H4-p-Si(3,7-dimethyloctyl)3)2]2
Uniqueness
The uniqueness of iPrN[P(C6H4-p-Si(nBu)3)2]2 lies in its bulky tributylsilyl groups, which play a crucial role in preventing the formation of inactive species and ensuring high catalytic activity. This makes it a highly effective ligand for catalytic processes compared to its analogs .
Propiedades
Fórmula molecular |
C75H131NP2Si4 |
|---|---|
Peso molecular |
1221.1 g/mol |
Nombre IUPAC |
N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine |
InChI |
InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3 |
Clave InChI |
KVMWKOXUXIWLFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



